molecular formula C4H3FO3 B13214985 3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one

3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one

Cat. No.: B13214985
M. Wt: 118.06 g/mol
InChI Key: TUROMXRGVOFYLU-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one is a fluorinated derivative of the 2,5-dihydrofuran-2-one (DHF) scaffold, a five-membered lactone ring with one double bond. The compound features a fluorine substituent at position 3 and a hydroxyl group at position 5 (Fig. 1).

Properties

Molecular Formula

C4H3FO3

Molecular Weight

118.06 g/mol

IUPAC Name

4-fluoro-2-hydroxy-2H-furan-5-one

InChI

InChI=1S/C4H3FO3/c5-2-1-3(6)8-4(2)7/h1,3,6H

InChI Key

TUROMXRGVOFYLU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)OC1O)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl propionate with diethyl oxalate, followed by the reaction of the intermediate with acetaldehyde . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to fully understand the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Features and Substitutions

The DHF core allows diverse functionalization, influencing physicochemical and biological properties. Key analogs and their substituents are compared below:

Table 1: Structural Comparison of DHF Derivatives
Compound Name Substituents Molecular Weight Key Features
3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one 3-F, 5-OH 132.10* High electronegativity at C3; hydrogen-bonding capability via 5-OH
5-Hydroxy-3-methyl-5-pentyl-DHF (Abutenolide) 3-Me, 5-OH, 5-pentyl 214.26 Isolated from marine sponges; lipophilic side chain enhances bioactivity
LNO18 (Incrustoporin derivative) 3-(4-Bromophenyl), 5-CH2OH 283.12 Broad-spectrum antifungal activity; low cytotoxicity
(5R)-5-[(1S)-1,2-Dihydroxyethyl]-4-methoxy-3-phenyl-DHF 3-Ph, 4-OCH3, 5-(dihydroxyethyl) 250.24 Anticancer activity; planar furanone ring with hydrogen-bonding networks
5-Methyl-DHF (α-Angelicalactone) 5-Me 98.10 Flavoring agent; simple alkyl substitution

*Calculated based on formula C₄H₃FO₃.

Key Observations :

  • Hydrogen Bonding: The 5-OH group in the target compound enables intermolecular interactions critical for crystal packing and biological target binding, similar to LNO18 and abutenolide .
  • Steric Effects: Bulky substituents (e.g., 4-bromophenyl in LNO18) enhance antifungal activity by improving target affinity .
Anticancer Activity:
  • (5R)-5-[(1S)-1,2-Dihydroxyethyl]-4-methoxy-3-phenyl-DHF: Demonstrates cytotoxicity against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines, attributed to hydrogen-bonding interactions and planar furanone ring geometry .

Physicochemical Properties

  • Solubility: The 5-OH group enhances water solubility, while fluorinated or phenyl substituents increase lipophilicity (logP: 3-fluoro-5-hydroxy-DHF ≈ 0.5 vs. LNO18 ≈ 2.1) .
  • Crystal Packing : Hydrogen bonds (O—H⋯O) and weak C—H⋯O interactions stabilize crystal structures in hydroxylated DHFs, as seen in (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-DHF .

Biological Activity

3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one is C5H5FO3C_5H_5FO_3 with a molecular weight of 132.09 g/mol. The compound features a furanone ring with a hydroxyl group and a fluorine atom, which contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC₅H₅FO₃
Molecular Weight132.09 g/mol
IUPAC Name3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one
Canonical SMILESFC1=CC(=O)C(C1O)O

Antimicrobial Activity

Research indicates that 3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function.

Cytotoxicity

The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, studies have reported IC50 values in the micromolar range against human colon cancer cells (e.g., HCT116) and breast cancer cells (e.g., MCF-7). The cytotoxicity is attributed to its ability to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like survivin.

Anti-inflammatory Effects

In vitro studies suggest that 3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property positions it as a potential therapeutic agent in inflammatory diseases.

The biological activity of 3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor of enzymes involved in metabolic pathways essential for cell survival.
  • Receptor Binding : It may bind to cell surface receptors, modulating signaling pathways that lead to altered cellular responses.
  • DNA Interaction : The furanone structure allows for potential intercalation with DNA, disrupting replication and transcription processes.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various furanone derivatives, 3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one was found to significantly reduce cell viability in HCT116 colon cancer cells with an IC50 value of approximately 15 µM. Further investigation revealed that this compound induced G2/M phase cell cycle arrest and activated apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of halogenated furanones demonstrated that 3-Fluoro-5-hydroxy-2,5-dihydrofuran-2-one exhibited superior activity against biofilm-forming bacteria compared to its non-halogenated counterparts. The study highlighted its potential use in treating biofilm-associated infections.

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